Terbutaline 1-sulfate, commonly referred to as terbutaline sulfate, is a beta-2 adrenergic agonist primarily utilized as a bronchodilator in the treatment of asthma and other respiratory conditions. It is also employed in obstetrics to delay premature labor. Terbutaline was first synthesized in the 1960s and has been an essential medication since receiving FDA approval in 1974 .
Terbutaline sulfate is classified as a small molecule pharmaceutical. Its chemical formula is with a molecular weight of approximately 274.32 g/mol . The compound is available in various forms, including tablets and injectable solutions, and is marketed under several brand names, such as Bricanyl and Brethine .
The synthesis of terbutaline sulfate involves multiple steps, starting from 3,5-dihydroxyacetophenone. The process generally includes:
This multi-step synthesis emphasizes the complexity involved in producing terbutaline sulfate, which may pose challenges for large-scale industrial production due to the use of hazardous reagents.
The molecular structure of terbutaline sulfate can be represented as follows:
The compound's structural representation indicates its potential for interaction with beta-adrenergic receptors due to its specific functional groups.
Terbutaline sulfate participates in various chemical reactions typical for beta-adrenergic agonists. Key reactions include:
Terbutaline exerts its therapeutic effects by selectively binding to beta-2 adrenergic receptors located in bronchial smooth muscle. This interaction leads to:
Pharmacokinetic studies have shown that terbutaline's peak plasma concentration occurs within 1 to 3 hours post-administration, highlighting its rapid onset of action .
These properties indicate that terbutaline sulfate exists predominantly in a protonated state at physiological pH, enhancing its solubility and bioavailability .
Terbutaline sulfate is primarily used for:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3